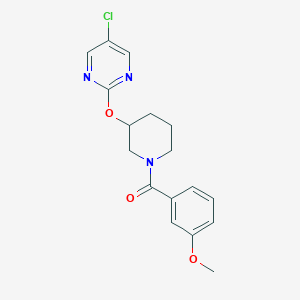

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3/c1-23-14-5-2-4-12(8-14)16(22)21-7-3-6-15(11-21)24-17-19-9-13(18)10-20-17/h2,4-5,8-10,15H,3,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAQFQNRXXSWSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract.

Mode of Action

The compound acts as an agonist to the GPR119 receptor. Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the GPR119 receptor, activating it. This activation leads to a series of intracellular events, including the stimulation of glucose-dependent insulin release and the promotion of the secretion of the incretin GLP-1.

Biochemical Pathways

The activation of GPR119 affects several biochemical pathways. The most significant of these is the stimulation of glucose-dependent insulin release and the promotion of the secretion of the incretin GLP-1. Both of these actions contribute to the regulation of blood glucose levels, making this compound a potential treatment for type 2 diabetes.

Pharmacokinetics

In a single ascending dose study in normal healthy humans, a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels were observed.

Result of Action

The activation of the GPR119 receptor by this compound leads to the stimulation of glucose-dependent insulin release and the promotion of the secretion of the incretin GLP-1. These actions can help regulate blood glucose levels, potentially providing a therapeutic benefit in the treatment of type 2 diabetes.

Biological Activity

The compound (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone, often referred to as a piperidine derivative, has gained attention in the field of medicinal chemistry for its potential biological activities. Its unique structural features, including the presence of a chloropyrimidine moiety and a methoxyphenyl group, suggest possible interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C17H18ClN3O3

- Molecular Weight : 347.8 g/mol

- IUPAC Name : [3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone

The compound exhibits a complex structure that lends itself to various chemical reactions, including oxidation, reduction, and substitution, making it a versatile candidate for further pharmacological exploration.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The mechanism may include:

- Enzyme Inhibition : The compound may act as a reversible inhibitor of certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It could also interact with neurotransmitter receptors, influencing signaling pathways related to various physiological processes.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines:

- IC50 Values : Similar piperidine derivatives have shown IC50 values ranging from 19.9 µM to 75.3 µM against human breast cancer cells (e.g., MDA-MB-231 and MCF-7) and ovarian cancer cells (e.g., COV318 and OVCAR-3) .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective activity. Studies on related piperidine derivatives have demonstrated their ability to modulate neurotransmitter systems, which may contribute to neuroprotection in models of neurodegenerative diseases.

Case Studies

-

Study on Antiproliferative Activity :

- A series of benzoylpiperidine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The findings indicated that modifications in the piperidine structure significantly influenced the cytotoxicity profiles, suggesting that this compound could be optimized for enhanced activity .

-

Mechanism Exploration :

- Molecular docking studies revealed that similar compounds bind effectively to active sites of target enzymes, supporting the hypothesis that structural modifications can enhance binding affinity and selectivity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloromethcathinone | Chlorinated phenyl group | Stimulant effects |

| 3-Chloromethcathinone | Similar core structure | Varying pharmacological effects |

| (3-(5-Chloropyrimidin-2-yl)oxypiperidin) | Multiple heterocyclic rings | Anticancer and neuroprotective potential |

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidin-1-yl Methanones with Heterocyclic Substituents

Key analogs from patent literature (EP 2022/06) include:

| Compound | Substituent on Piperidine | Key Features |

|---|---|---|

| (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone | 3H-imidazo-pyrrolo-pyrazine | Bulky heterocycle; difluorocyclobutyl enhances metabolic stability |

| Target Compound | 5-Chloropyrimidin-2-yloxy | Chlorine for halogen bonding; pyrimidine for planar interaction with targets |

The target compound’s 5-chloropyrimidin-2-yloxy group contrasts with the fused imidazo-pyrrolo-pyrazine moieties in patent analogs. The pyrimidine’s smaller size and chlorine substituent may improve membrane permeability compared to bulkier heterocycles, while the difluorocyclobutyl group in analogs could reduce oxidative metabolism .

Pyridine/Pyrimidine Derivatives with Methoxy Substituents

- (5-Chloro-2-methoxypyridin-3-yl)methanol (Catalog of Pyridine Compounds, 2017): The 2-methoxy and 5-chloro substituents on a pyridine ring differ from the target’s 3-methoxyphenyl and 5-chloropyrimidine groups. Pyridine’s single nitrogen vs. pyrimidine’s two nitrogens may alter hydrogen-bonding capacity and target selectivity .

Thiophene and Pyrazole-Based Methanones

Compounds such as (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (Molecules, 2012) feature thiophene and pyrazole rings. The cyano group in these analogs acts as a hydrogen-bond acceptor, contrasting with the target’s chlorine, which serves as a halogen bond donor. Thiophene’s sulfur atom may confer distinct electronic properties compared to pyrimidine’s nitrogen-rich framework .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key signals include:

- Piperidine protons : δ 3.5–4.2 ppm (axial/equatorial H), split due to coupling with adjacent substituents.

- 5-Chloropyrimidine : δ 8.6–8.8 ppm (aromatic H) and δ 160–165 ppm (C-Cl).

- 3-Methoxyphenyl : δ 3.8 ppm (OCH₃), δ 6.7–7.4 ppm (aromatic H) .

- IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 1250–1270 cm⁻¹ (C-O of methoxy), and 750–780 cm⁻¹ (C-Cl) .

- MS : Molecular ion peak at m/z corresponding to C₁₇H₁₇ClN₃O₃ (exact mass: 362.09) with fragmentation patterns matching pyrimidine and piperidine cleavage .

What methodologies are used to analyze the compound’s potential enzyme inhibition or receptor-binding activity?

Advanced Research Question

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases) or radiolabeled ligands (e.g., GPCR binding assays). Adjust assay buffers (pH 7.4, 1 mM Mg²⁺) to mimic physiological conditions .

- Structural Analysis : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes to targets like PI3K or 5-HT receptors. Key interactions include H-bonding with pyrimidine N and hydrophobic contacts with the methoxyphenyl group .

- Data Validation : Cross-validate activity using orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays) to address discrepancies in potency .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

- Assay Variability : Control for differences in cell lines (e.g., HEK293 vs. HeLa), incubation times (24 vs. 48 hr), and compound solubility (use DMSO ≤0.1%) .

- Metabolite Interference : Perform LC-MS/MS to detect degradation products or active metabolites in cell lysates .

- Structural Analog Comparison : Compare activity with analogs (e.g., replacing 5-Cl with 5-F in pyrimidine) to identify SAR trends. Use PCA (Principal Component Analysis) to cluster bioactivity data .

What computational tools predict the compound’s physicochemical properties and ADMET profile?

Q. Methodological Guidance

- LogP and Solubility : Use SwissADME or MarvinSuite to calculate LogP (~2.8) and aqueous solubility (≤10 µM), noting the impact of the methoxy group on hydrophilicity .

- Metabolic Stability : Predict CYP450 interactions (CYP3A4, CYP2D6) via StarDrop or ADMET Predictor. The 5-Cl group may reduce hepatic clearance .

- Toxicity : Apply ProTox-II to assess hepatotoxicity risk (alert: pyrimidine ring) and Ames mutagenicity (negative for this scaffold) .

What strategies improve the compound’s stability under physiological conditions?

Advanced Research Question

- pH Stability : Test degradation in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2). The piperidine ring’s basicity may require formulation with enteric coatings .

- Light Sensitivity : Protect from UV exposure (λ <400 nm) due to the chloropyrimidine moiety. Use amber vials during storage .

- Prodrug Design : Mask the methanone group as a ketal or ester to enhance plasma stability. Monitor reactivation via esterase assays .

How does the compound’s stereochemistry influence its pharmacological activity?

Q. Methodological Guidance

- Chiral Separation : Use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers. Assign configurations via X-ray crystallography (e.g., CCDC deposition) .

- Activity Comparison : Test separated enantiomers in enzyme assays. The (R)-piperidine configuration may enhance binding to ATP pockets (e.g., kinase targets) .

What are the best practices for storing and handling this compound to ensure reproducibility?

Basic Research Question

- Storage : -20°C under argon, desiccated (silica gel). Avoid freeze-thaw cycles due to hygroscopicity .

- Handling : Use gloveboxes for weighing (hygroscopic nature) and confirm purity via HPLC (>95%) before assays .

How can QSAR models guide the design of derivatives with improved potency?

Advanced Research Question

- Descriptor Selection : Include electronic (Hammett σ), steric (molar refractivity), and topological (Wiener index) parameters. The 3-methoxy group’s electron-donating effect correlates with enhanced target affinity .

- Validation : Apply leave-one-out cross-validation (Q² >0.6) and external test sets (R² >0.5) .

What in vitro and in vivo models are appropriate for evaluating anti-inflammatory or anticancer activity?

Q. Methodological Guidance

- In Vitro :

- Anti-inflammatory : LPS-induced TNF-α secretion in RAW264.7 macrophages (IC₅₀ ≤1 µM) .

- Anticancer : MTT assay in HCT-116 (colon cancer) with GI₅₀ <10 µM .

- In Vivo : Xenograft models (e.g., BALB/c mice with HT-29 tumors) at 10–50 mg/kg (oral, QD). Monitor body weight and plasma exposure (Cₘₐₓ ≥2 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.